![molecular formula C22H31N3O6 B14476636 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine CAS No. 65975-69-1](/img/structure/B14476636.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl group attached to the prolyl residue, which is linked to leucyl and alanine residues. This compound is often used in biochemical research due to its structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group of proline. The synthesis can be summarized as follows:
Protection of Amino Group: The amino group of L-proline is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reactions: The protected proline is then coupled with L-leucine and L-alanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the benzyloxycarbonyl group using hydrogenation or acidic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for efficient purification and isolation.
化学反应分析
Types of Reactions
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The peptide can be reduced to remove protecting groups or modify specific residues.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Hydrolysis: L-proline, L-leucine, and L-alanine.
Oxidation: Carbonyl derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected peptide or modified residues.
科学研究应用
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can influence the compound’s binding affinity and specificity. The peptide can modulate enzymatic activities by acting as a substrate or inhibitor, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Similar structure but with proline instead of leucine and alanine.
N-Benzyloxycarbonyl-L-proline: Contains only the protected proline residue.
N-Carbobenzyloxy-L-proline: Another variant with a similar protecting group.
Uniqueness
1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
65975-69-1 |
|---|---|
分子式 |
C22H31N3O6 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H31N3O6/c1-14(2)12-17(19(26)23-15(3)21(28)29)24-20(27)18-10-7-11-25(18)22(30)31-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,26)(H,24,27)(H,28,29)/t15-,17-,18-/m0/s1 |
InChI 键 |
NVOKZRQCLMKGOM-SZMVWBNQSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


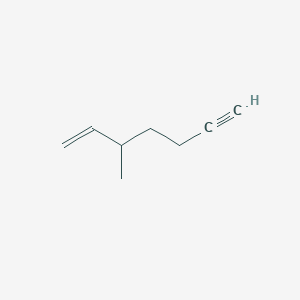
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)
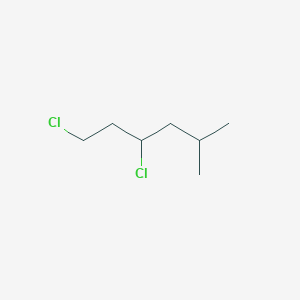
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)
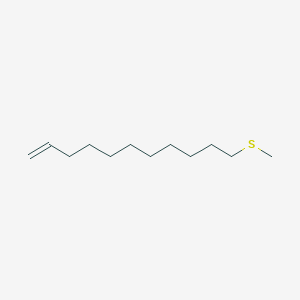
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
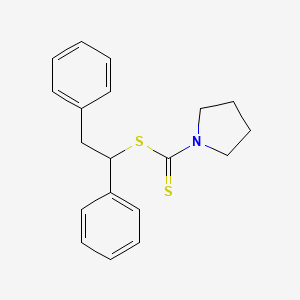
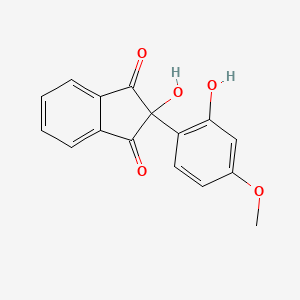
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
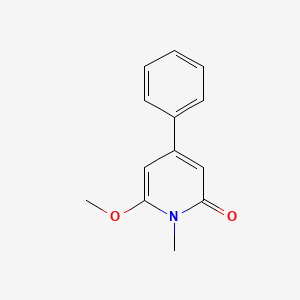
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
